molecular formula C14H17N5 B2915233 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine CAS No. 2034457-89-9

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

Cat. No. B2915233
CAS RN: 2034457-89-9
M. Wt: 255.325
InChI Key: KOYUKPKGHSPLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Anticancer Activity

The compound 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine has been studied for its potential anticancer properties. Research indicates that similar compounds exhibit cytotoxic activities against various cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma), suggesting that our compound of interest may also hold promise in this field .

Fungicidal Activity

Structural analogs of this compound have been explored for their fungicidal activities. The presence of pyridine groups and their substituents plays a significant role in the biological activity, indicating that 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine could be a candidate for developing new fungicides .

Synthesis of Amides

Compounds containing the pyridinyl group are key intermediates in the synthesis of amides, which are prevalent in organic compounds, polymers, natural products, and pharmaceuticals. The compound could be utilized in the synthesis of various amide-based structures .

Green Chemistry Applications

The methylpyridines family, to which our compound belongs, has been synthesized using greener chemistry protocols in continuous flow setups. This suggests potential environmental benefits if 2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine can be synthesized using similar methods .

Anti-tubercular Agents

Related compounds have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. This implies that our compound might also be explored for its efficacy against tuberculosis .

Organic Synthesis

The compound could serve as an intermediate or reactant in organic synthesis processes, particularly in reactions involving pyridine derivatives .

MDPI - Anticancer Activity Springer - Fungicidal Activity RSC - Synthesis of Amides MDPI - Green Chemistry Applications RSC - Anti-tubercular Agents MDPI - Organic Synthesis

properties

IUPAC Name

2-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-12-10-15-11-14(17-12)19-8-6-18(7-9-19)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYUKPKGHSPLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

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